N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a dioxopiperidine moiety and a methanesulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is classified under organic compounds, specifically as a sulfonamide. Sulfonamides are known for their pharmacological properties, particularly in antibacterial and anti-inflammatory applications.
The synthesis of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dioxopiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide .
The molecular formula for N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is . The structure features a piperidine ring with two carbonyl groups (dioxo) and a methanesulfonamide group attached to it.
C(C(=O)N1CC(C(=O)N1)S(=O)(=O)C)C
InChI=1S/C8H12N2O4S/c1-14(12,13)8(10)7(11)9-5-3-2-4-6(9)8/h2-5H2,1H3,(H,10,11)
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide can participate in various chemical reactions typical for sulfonamides:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonyl group, which enhances its nucleophilicity at nitrogen.
The mechanism of action for N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide primarily revolves around its interaction with biological targets such as enzymes or receptors. It may inhibit specific pathways by blocking enzyme activity or modulating receptor signaling.
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide has potential applications in medicinal chemistry and pharmacology:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3